molecular formula C15H14N6OS B2995843 6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide CAS No. 1351614-25-9

6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide

Cat. No. B2995843
CAS RN: 1351614-25-9
M. Wt: 326.38
InChI Key: VYXHQDOKTHNEBU-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H14N6OS and its molecular weight is 326.38. The purity is usually 95%.
BenchChem offers high-quality 6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Architecture and Hydrogen Bonding

6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide and its derivatives have been studied for their role in forming supramolecular structures. Wang et al. (2014) found that hydrogen bonds, especially strong N–H⋯O, O–H⋯O bonds, and weak but highly directional C–H⋯O and C–H⋯F interactions, are significant in assembling individual molecules into larger architectures in crystals containing similar N-containing heterocycles (Wang, Hu, Wang, Liu, & Huang, 2014).

Synthesis and Antimicrobial Activities

The compound has been utilized in the synthesis of various derivatives with observed antimicrobial activities. For instance, Wardakhan and Edrees (2016) highlighted the synthesis of pyrazole, pyrimidine, and pyridazine derivatives from a similar compound, which demonstrated interesting antimicrobial properties (Wardakhan & Edrees, 2016).

Photosynthetic Electron Transport Inhibition

Derivatives of this compound have been studied for their ability to inhibit photosynthetic electron transport. Vicentini et al. (2005) synthesized and screened pyrazole derivatives as potential inhibitors, identifying some compounds with significant inhibitory properties (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).

Antiviral and Anti-Cancer Potentials

Research has also explored the antiviral and anti-cancer potentials of derivatives. For example, De Clercq (2009) discussed the relevance of various heterocyclic compounds, including pyrazine derivatives, in antiviral drug discovery (De Clercq, 2009).

Antioxidant Studies

In the field of antioxidant research, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl derivatives related to pyrazolo[4,3-c][1,2]benzothiazines, demonstrating moderate to significant radical scavenging activity, indicating potential for antioxidant applications (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

properties

IUPAC Name

6-pyrazol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS/c22-14(18-15-17-10-4-1-2-5-12(10)23-15)11-6-7-13(20-19-11)21-9-3-8-16-21/h3,6-9H,1-2,4-5H2,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXHQDOKTHNEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide

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